Resibufogenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

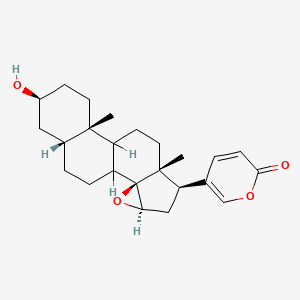

Resibufogenin is a significant bufadienolide compound found in the traditional Chinese medicine ChanSu, which is derived from the skin venom gland of the Asiatic toad, Bufo gargarizans . This compound has garnered increasing attention for its wide range of pharmacological effects, including anticancer, anti-inflammatory, and cardiotonic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Resibufogenin can be synthesized through various chemical reactions. One common method involves the extraction of bufadienolides from toad venom, followed by purification and chemical modification . The inclusion complex of this compound with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . The formation of these inclusion complexes enhances the solubility and reduces the gastric mucosa irritation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from toad venom, followed by purification processes such as liquid chromatography . The inclusion complex formation with cyclodextrins is also employed to improve the compound’s solubility and bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions: Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated and acetylated derivatives . These derivatives often exhibit enhanced biological activities compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action : Resibufogenin exhibits potent anticancer effects through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. It has been shown to down-regulate key proteins involved in cell cycle regulation and apoptosis.

Case Studies :

- Colorectal Cancer : this compound was found to inhibit colorectal cancer cell growth by triggering ferroptotic cell death through GPX4 inactivation. This mechanism highlights its potential as a therapeutic agent for colorectal malignancies .

- Pancreatic Cancer : In studies involving pancreatic cancer cells, this compound induced caspase-dependent apoptosis and inhibited NF-κB activity, crucial for cancer cell survival. The compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like paclitaxel .

- Triple-Negative Breast Cancer : Research showed that this compound inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting its role in antiangiogenesis, which is vital for tumor growth and metastasis .

Cardiovascular Applications

This compound has shown promise in improving cardiac function and managing heart failure. Its ability to modulate various signaling pathways involved in cardiac hypertrophy and fibrosis makes it a candidate for cardiovascular therapies.

Case Studies :

- Cardiac Function Improvement : Studies indicate that this compound may enhance cardiac function by reducing myocardial fibrosis and hypertrophy through the inhibition of transforming growth factor-beta pathways .

- Heart Failure Models : In animal models of heart failure, this compound administration resulted in improved cardiac output and reduced markers of heart failure, demonstrating its potential as a therapeutic agent in cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant, making it relevant for treating chronic inflammatory conditions.

Mechanism of Action : this compound exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, including NF-κB activation.

Case Studies :

- Chronic Inflammation Models : In vitro studies have shown that this compound can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides . This suggests its potential use in managing inflammatory diseases.

Antiviral Activity

Emerging evidence indicates that this compound may possess antiviral properties, potentially useful against various viral infections.

Case Studies :

- Viral Infections : Preliminary studies suggest that this compound can inhibit viral replication through modulation of host cellular pathways, although further research is needed to elucidate its full antiviral mechanisms .

Data Summary Table

Wirkmechanismus

The mechanism of action of resibufogenin is diverse, impacting various cellular processes . It exerts its effects by inhibiting Na+/K±ATPase, leading to an increase in intracellular calcium levels . This inhibition triggers a cascade of events, including the activation of signaling pathways such as MAPK/ERK and Src/FAK/Paxillin, which ultimately result in apoptosis and inhibition of cell proliferation . This compound also affects the phosphorylation of VEGFR2, thereby inhibiting angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Resibufogenin is similar to other bufadienolides, such as bufalin, cinobufagin, and marinobufagin . These compounds share similar pharmacological properties, including anticancer and cardiotonic effects . this compound is unique in its ability to form inclusion complexes with cyclodextrins, enhancing its solubility and reducing gastric mucosa irritation . This property makes this compound a more versatile and potentially safer therapeutic agent compared to its counterparts .

Eigenschaften

Molekularformel |

C24H32O4 |

|---|---|

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1 |

InChI-Schlüssel |

ATLJNLYIJOCWJE-NEKURZDCSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

Synonyme |

ufogenin resibufogenin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.